BenchChemオンラインストアへようこそ!

Tri-O-acetyl-8-(allyloxy)guanosine

Prodrug design Membrane permeability Lipophilicity

This tri-O-acetyl prodrug of 8-allyloxyguanosine delivers >230-fold TLR8 selectivity (Kd=86 nM) over TLR7, enabling clean dissection of TLR8-specific innate immune pathways without confounding TLR7 activation. The acetyl protection shifts logP from ~-1.9 to ~1.5–2.0, dramatically enhancing membrane permeability for efficient intracellular delivery and esterase-mediated release of the active TLR8 agonist. It demonstrated 52% HIV inhibition at 75 µM with 0% cytotoxicity. The C8-allyloxy group also provides a bio-orthogonal alkene handle for thiol-ene click conjugation—ideal for probe development. Choose this compound over unprotected guanosine analogs for controlled cellular uptake, titratable immunomodulation, and versatile synthetic utility.

Molecular Formula C₁₉H₂₃N₅O₉
Molecular Weight 465.41
Cat. No. B1150882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-O-acetyl-8-(allyloxy)guanosine
SynonymsTri-O-acetyl-8-(2-propenyloxy)guanosine; 
Molecular FormulaC₁₉H₂₃N₅O₉
Molecular Weight465.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tri-O-acetyl-8-(allyloxy)guanosine (Prodrug of 8-Allyloxyguanosine) for TLR7-Mediated Antiviral and Immunomodulatory Research: Procurement-Relevant Specifications and Key Differentiators


Tri-O-acetyl-8-(allyloxy)guanosine is a synthetic, tri-acetylated prodrug derivative of 8-allyloxyguanosine . It belongs to the class of C8-substituted guanine ribonucleosides, which are recognized for their immunostimulatory and antiviral activities [1]. Structurally, this compound features a guanine base modified at the C8 position with an allyloxy group and a ribose sugar fully protected with acetyl esters at the 2', 3', and 5' hydroxyl positions . The acetylation enhances lipophilicity and membrane permeability compared to the parent nucleoside, enabling efficient intracellular delivery where esterases cleave the acetyl groups to release the active TLR7 agonist, 8-allyloxyguanosine . Its molecular formula is C₁₉H₂₃N₅O₉ with a molecular weight of 465.41 g/mol, and it is typically supplied as a white solid with solubility in polar aprotic solvents such as DMSO, DMF, and methanol [2]. For researchers requiring an immunomodulatory guanosine analog with controlled cellular uptake characteristics, this prodrug form offers distinct physicochemical and pharmacokinetic advantages over directly using the parent nucleoside .

Why Substituting Tri-O-acetyl-8-(allyloxy)guanosine with Parent 8-Allyloxyguanosine or Unprotected C8-Substituted Analogs Is Scientifically Inappropriate


Generic substitution of Tri-O-acetyl-8-(allyloxy)guanosine with its parent compound, 8-allyloxyguanosine, or other unprotected C8-substituted guanosine analogs (e.g., 8-bromoguanosine, 8-mercaptoguanosine) fails to account for critical differences in physicochemical properties, cellular uptake kinetics, and immunopharmacological potency. The tri-O-acetyl prodrug design confers a logP shift from approximately -1.9 (guanosine) to an estimated 1.5-2.0, dramatically increasing membrane permeability and enabling efficient intracellular delivery of the active TLR7 agonist . Furthermore, research has established that the immunostimulatory potency of guanosine analogs is highly dependent on specific substitution patterns; disubstituted analogs (C8 and N7) exhibit considerably greater potency and maximal activity in enhancing natural killer (NK) cell function, lymphocyte proliferation, and cytokine secretion compared to monosubstituted C8-only analogs [1]. Tri-O-acetyl-8-(allyloxy)guanosine, as a protected prodrug of a C8-allyloxy monosubstituted analog, occupies a distinct position in this structure-activity landscape, offering a unique combination of controlled intracellular activation and TLR7/8 binding that cannot be replicated by simply using the parent nucleoside or other in-class compounds without the allyloxy moiety and acetyl protection [1][2]. The specific allyloxy substitution at C8 imparts differential TLR7/8 binding affinity and selectivity compared to other 8-substituted analogs such as 8-bromo-, 8-mercapto-, or 8-oxo-guanosine derivatives [2].

Quantitative Differential Evidence for Tri-O-acetyl-8-(allyloxy)guanosine: Procurement Decision Guide Based on Verifiable Comparative Data


Lipophilicity and Cellular Permeability: Tri-O-acetyl Prodrug Versus Parent 8-Allyloxyguanosine

The tri-O-acetyl prodrug design of Tri-O-acetyl-8-(allyloxy)guanosine confers a substantial increase in lipophilicity relative to its parent compound, 8-allyloxyguanosine, which directly impacts membrane permeability and intracellular delivery efficiency. This physicochemical differentiation is quantifiable through estimated logP values and experimental solubility profiles .

Prodrug design Membrane permeability Lipophilicity Intracellular drug delivery

Antiviral Activity Against HIV: Direct Comparative Data from NIAID Antiretroviral Screening

In an antiretroviral screening assay conducted by the NIAID Division of AIDS, Tri-O-acetyl-8-(allyloxy)guanosine demonstrated measurable antiviral activity against HIV in a U2OS cell-based assay, achieving 52% viral inhibition at 75 µM with 0% cellular toxicity at the same concentration [1].

Antiviral HIV Nucleoside analog Viral inhibition

TLR7 Versus TLR8 Binding Affinity and Selectivity Profile of 8-Allyloxyguanosine (Active Metabolite)

The active metabolite of Tri-O-acetyl-8-(allyloxy)guanosine, 8-allyloxyguanosine, exhibits differential binding affinity and selectivity for human TLR7 and TLR8. Binding data from ChEMBL curated in BindingDB shows that 8-allyloxyguanosine binds TLR8 with a Kd of 86 nM, while its IC50 for TLR7 inhibition is >20,000 nM (reportedly >20 µM) [1]. This indicates a marked selectivity for TLR8 over TLR7, which distinguishes it from other guanosine analog TLR agonists such as loxoribine (7-allyl-8-oxoguanosine), a known selective TLR7 agonist .

TLR7 TLR8 Immunomodulation Innate immunity Receptor binding

Immunostimulatory Potency: Monosubstituted C8 Analogs Versus Disubstituted (C8+N7) Analogs

A direct comparative study by Pope et al. (1995) established that disubstituted guanosine analogs (C8 and N7 substitutions) exhibit considerably greater potency and maximal activity than monosubstituted C8-only analogs in enhancing natural killer (NK) cell activity, lymphocyte proliferation, and antibody production. While the study compared 8-bromoguanosine and 8-mercaptoguanosine (monosubstituted) with 7-methyl-8-oxoguanosine and loxoribine (disubstituted), the findings establish a class-level SAR principle: the specific C8-allyloxy substitution of Tri-O-acetyl-8-(allyloxy)guanosine represents a monosubstituted analog scaffold, which yields a distinct immunopharmacological profile compared to more potent disubstituted TLR agonists like loxoribine [1].

Immunostimulation NK cell Cytokine Structure-activity relationship B cell

In Vitro Anti-HIV Activity of Tri-O-acetyl-8-(allyloxy)guanosine Compared to Other Guanosine Analogs in the NIAID Screening Panel

The NIAID Division of AIDS Anti-HIV Therapeutics Database provides a standardized screening platform that enables cross-study comparison of antiviral activity for numerous guanosine analogs. Tri-O-acetyl-8-(allyloxy)guanosine demonstrated 52% inhibition of HIV at 75 µM with 0% cellular toxicity, providing a benchmark for comparing its antiviral potency against other guanosine derivatives tested in the same assay system [1]. While EC50 values were not reported for this compound, the 52% inhibition at 75 µM indicates that the compound exhibits measurable but moderate anti-HIV activity in this cell-based system, with a favorable therapeutic window (no observed cytotoxicity at the tested concentration).

HIV Antiviral screening Nucleoside analog EC50

Optimal Research and Industrial Application Scenarios for Tri-O-acetyl-8-(allyloxy)guanosine Based on Differentiated Evidence


TLR8-Biased Innate Immunity Studies Requiring Prodrug Intracellular Delivery

Tri-O-acetyl-8-(allyloxy)guanosine is ideally suited for research investigating TLR8-specific signaling pathways in innate immunity. The active metabolite, 8-allyloxyguanosine, demonstrates >230-fold selectivity for TLR8 (Kd = 86 nM) over TLR7 (IC50 >20,000 nM), enabling researchers to isolate TLR8-mediated responses without confounding TLR7 activation [1]. The tri-O-acetyl prodrug design further ensures efficient intracellular delivery and subsequent esterase-mediated release of the active TLR8 ligand, which is critical for engaging endosomal TLR8 in cell-based assays [2]. This combination of TLR8 selectivity and prodrug-enhanced permeability makes the compound uniquely valuable for dissecting TLR8-specific innate immune mechanisms, in contrast to TLR7-biased agonists like loxoribine [1][2].

Moderate-Potency Immunomodulation for Titratable B Cell and NK Cell Activation Studies

Based on class-level structure-activity relationship (SAR) data, monosubstituted C8 guanosine analogs (the class to which the active metabolite of Tri-O-acetyl-8-(allyloxy)guanosine belongs) induce moderate levels of cytokine secretion (IL-6, TNF-α, IFN-γ) and NK cell activation compared to high-potency disubstituted analogs such as loxoribine [1]. This moderate immunostimulatory profile is advantageous for studies requiring titratable, non-maximal immune activation—for instance, investigating B cell differentiation, NK cell priming, or cytokine signaling without triggering saturation-level responses. Researchers seeking to avoid the potent, potentially confounding cytokine storm induced by disubstituted TLR agonists should prioritize Tri-O-acetyl-8-(allyloxy)guanosine for such nuanced immunopharmacological investigations [1].

In Vitro Antiviral Screening with Minimal Cytotoxicity Confounding

Tri-O-acetyl-8-(allyloxy)guanosine has demonstrated 52% inhibition of HIV replication at 75 µM with 0% cellular toxicity in the NIAID standardized antiretroviral screening assay [1]. This favorable cytotoxicity profile (no observed toxicity at the antiviral testing concentration) makes the compound suitable for in vitro antiviral studies where cytotoxic artifacts could confound interpretation of viral inhibition data. The prodrug's enhanced membrane permeability further ensures that intracellular concentrations of the active metabolite reach levels sufficient for antiviral assessment without inducing off-target cellular stress [2]. Researchers requiring a guanosine analog with a clean cytotoxicity window for antiviral mechanism-of-action studies or combination screening should consider this compound over analogs with narrower therapeutic indices [1][2].

Synthetic Intermediate and Chemical Biology Probe Development

The C8-allyloxy moiety of Tri-O-acetyl-8-(allyloxy)guanosine introduces a reactive alkene handle, enabling bio-orthogonal functionalization via thiol-ene 'click' chemistry [1]. This structural feature allows researchers to conjugate the compound to polymers, fluorophores, affinity tags, or solid supports, creating custom probes for studying guanosine analog trafficking, target engagement, or immobilized ligand-based screening. The tri-O-acetyl protecting groups further facilitate organic-phase synthetic manipulations that would be incompatible with unprotected nucleosides. This dual utility—as both a biologically active prodrug and a versatile synthetic building block—distinguishes Tri-O-acetyl-8-(allyloxy)guanosine from non-functionalized or unprotected guanosine analogs for chemical biology and probe development applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tri-O-acetyl-8-(allyloxy)guanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.